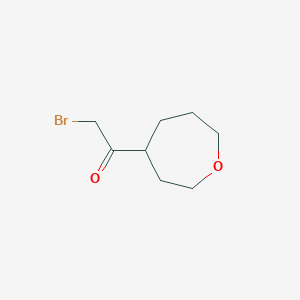
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is a chemical compound that features a bromopyridine moiety attached to a cyclopropanecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide typically involves the reaction of 5-bromopyridine with cyclopropanecarboxylic acid derivatives. One common method involves the use of N-methylcyclopropanecarboxamide as a starting material, which is then reacted with 5-bromopyridine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using reagents like arylboronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Suzuki Cross-Coupling: Utilizes palladium catalysts and arylboronic acids to substitute the bromine atom.
Hydrolysis: The amidine group in similar compounds can be hydrolyzed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield various substituted pyridine derivatives .
Applications De Recherche Scientifique
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used in studies related to enzyme inhibition and other biological processes.
Mécanisme D'action
The mechanism of action of N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is not well-documented. similar compounds often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bromopyridine moiety may play a role in binding to these targets, while the cyclopropanecarboxamide group could influence the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromopyridin-2-yl)methanol: A related compound with a hydroxymethyl group instead of the cyclopropanecarboxamide group.
N-(5-Bromopyridyl-2)-2-bromoacetamide: Another similar compound used in the synthesis of biologically active molecules.
Uniqueness
N-(5-Bromopyridin-2-yl)-N-methylcyclopropanecarboxamide is unique due to its combination of a bromopyridine moiety and a cyclopropanecarboxamide group. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-N-methylcyclopropanecarboxamide |
InChI |
InChI=1S/C10H11BrN2O/c1-13(10(14)7-2-3-7)9-5-4-8(11)6-12-9/h4-7H,2-3H2,1H3 |
Clé InChI |
OGRGDWFLTVGVLR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC=C(C=C1)Br)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1aS,6bR)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13901344.png)



![N,N-diethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B13901371.png)
![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)


![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)

![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)

